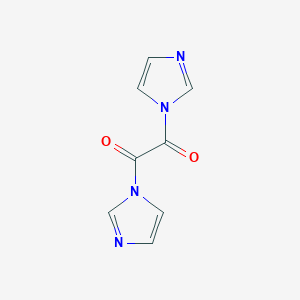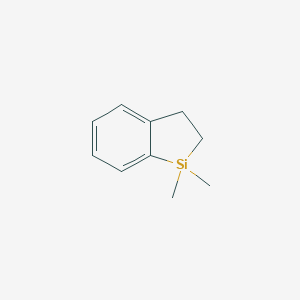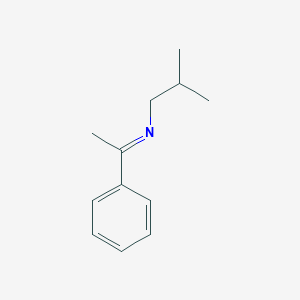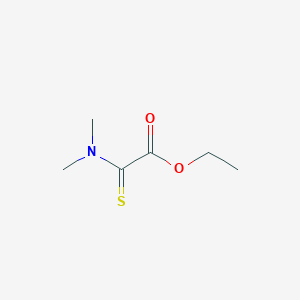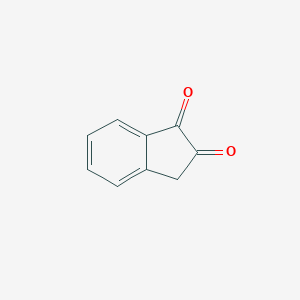
1H-Indene-1,2(3H)-dione
描述
1H-Indene-1,2(3H)-dione, also known as indane-1,3-dione, is a versatile building block used in a variety of applications, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization. Its derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of 1H-Indene-1,2(3H)-dione derivatives has been achieved through several methods. One approach involves the ultrasound-assisted synthesis of bis(indene-dione) derivatives using ethanol as a solvent and p-TSA as a catalyst, which offers advantages such as good yields and environmentally benign conditions . Another method employs palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source, which has shown broad substrate scope and excellent yields . Additionally, propargylation of indene-1,3-dione under phase-transfer catalysis combined with ultrasonication has been studied, revealing enhanced reaction rates under ultrasonic irradiation .
Molecular Structure Analysis
The molecular structure of 1H-Indene-1,2(3H)-dione and its derivatives has been extensively studied. For instance, the crystal structure of brominated bi-indene-dione derivatives has been analyzed, showing that substitutions on the benzene rings can significantly affect the molecular arrangement and properties . The participation of oxygen in the synthesis of bi-indene-dione derivatives has also been reported, with structures determined by X-ray crystallography . Density functional theory (DFT) calculations have been used to study the molecular structure and vibrational properties of indene-dione derivatives, providing insights into their reactivity and polarity .
Chemical Reactions Analysis
1H-Indene-1,2(3H)-dione undergoes various chemical reactions to form a wide range of derivatives. The propargylation reaction mentioned earlier is one such example, where indene-1,3-dione reacts with propargyl bromide . The synthesis of photochromic and photomagnetic brominated bi-indene-dione derivatives has also been explored, demonstrating the impact of bromine substitution on the properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Indene-1,2(3H)-dione derivatives have been characterized through various studies. The synthesis of a novel ninhydrin derivative and its analysis using DFT/B3LYP method and FT-IR spectroscopy has provided information on vibrational wave numbers, electronic properties, and molecular docking analyses . Theoretical Raman and FTIR vibrational analyses have been conducted to understand the properties of phenyl-indene-dione derivatives, revealing their non-planar molecular structure and reactivity . Additionally, the N.M.R. spectra of benz[e]indene-dione derivatives have been studied, showing preferential substitution at the 3 position, which is relevant to the structure-activity relationship of these compounds .
科学研究应用
1. Molecular Structure and Vibrational Studies
Research has explored the molecular structure and vibrational aspects of 1H-Indene-1,2(3H)-dione derivatives. Studies have utilized density functional theory (DFT) calculations to analyze the equilibrium geometries and harmonic frequencies of these molecules. For instance, Prasad et al. (2010) investigated 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione, highlighting their non-planar structures and the agreement between experimental and calculated normal modes of vibrations (Prasad et al., 2010).
2. Synthesis and Chemical Reactions
Several studies have focused on the synthesis and chemical reactions involving 1H-Indene-1,2(3H)-dione derivatives. Ghahremanzadeh et al. (2011) reported an efficient procedure for synthesizing 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives using ultrasound-assisted synthesis (Ghahremanzadeh et al., 2011). Additionally, Selvaraj and Rajendran (2014) conducted a kinetic study on the propargylation of indene-1,3-dione, utilizing a new phase-transfer catalyst combined with ultrasonication (Selvaraj & Rajendran, 2014).
3. Optoelectronic Applications
1H-Indene-1,2(3H)-dione derivatives have potential applications in optoelectronics. Pigot et al. (2019) designed and synthesized a series of push-pull chromophores based on the naphthalene scaffold, including 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group, showcasing their potential for optoelectronic applications (Pigot et al., 2019).
4. Photophysical Properties
The study of photophysical properties is another important application area. Pathak et al. (2012) investigated the Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, a derivative of 1H-indene-1,2(3H)-dione, providing insights into its photophysical characteristics (Pathak et al., 2012).
5. Anti-tumor and Anti-inflammatory Properties
Some derivatives of 1H-Indene-1,2(3H)-dione have shown potential anti-tumor and anti-inflammatory properties. For example, Girgis (2009) synthesized dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, exhibiting promising anti-tumor activity against certain cancer cell lines (Girgis, 2009).
安全和危害
属性
IUPAC Name |
3H-indene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZGYRTVIPBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167314 | |
| Record name | 1,2-Indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,2(3H)-dione | |
CAS RN |
16214-27-0 | |
| Record name | 1,2-Indandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Indandione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Indandione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Indandione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZB7QNE77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



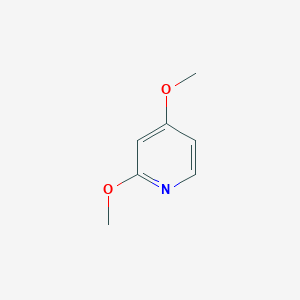
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
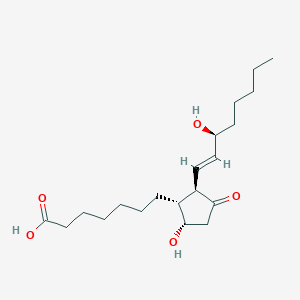
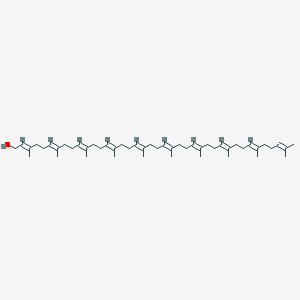
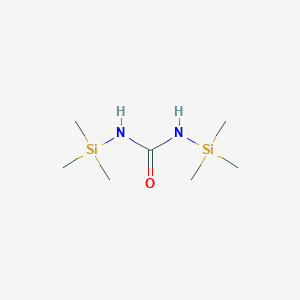
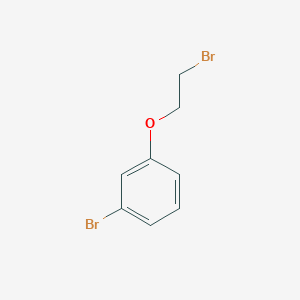
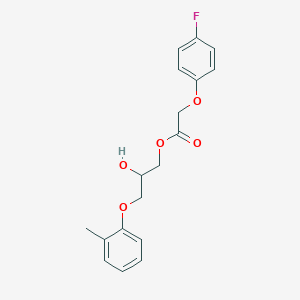
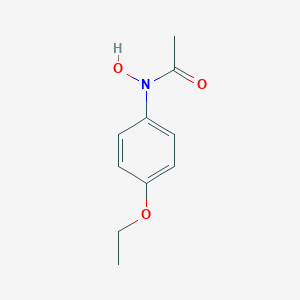
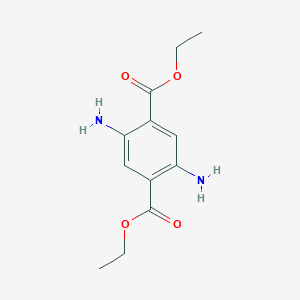
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
